molecular formula C18H21NO3 B058216 Benzacine CAS No. 968-46-7

Benzacine

Cat. No.: B058216
CAS No.: 968-46-7
M. Wt: 299.4 g/mol
InChI Key: BUEPKUNNPRRSKV-UHFFFAOYSA-N
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Description

Benzocaine is a local anesthetic used in pain control management . It is used to relieve pain and irritation caused by conditions such as sore throat, sore mouth, or canker sores . It is also used to relieve pain and itching caused by conditions such as sunburn or other minor burns, insect bites or stings, poison ivy, poison oak, poison sumac, minor cuts, or scratches .


Synthesis Analysis

Benzocaine is the derivative of p-aminobenzoic acid and can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The preparation procedure of benzocaine synthesis involves combining p-nitrobenzoic acid with absolute ethanol and concentrated H2SO4 in a round-bottomed flask .


Molecular Structure Analysis

Benzocaine is an amino ester and has uses in a variety of settings, including dental procedures, preparation for infiltrative anesthesia, and minor traumas . The identification of all polymorphic forms of benzocaine was confirmed via X-ray powder diffraction (PXRD) supported by FT-IR spectroscopy coupled with density functional theory (DFT) calculations .


Chemical Reactions Analysis

Benzocaine is used clinically as a local anesthetic and was derived with p-aminothiophenol into a corresponding azo product within 5 minutes, resulting in a strong SERRS response with the simple addition of Ag NPs excited with a 532 nm laser .


Physical and Chemical Properties Analysis

Benzocaine is a colorless trapezial crystal. Its melting point is 92℃ (88-90℃), boiling point is 183-184°C (1.87kPa). 1g of this drug is soluble in about 2500ml water, 5ml ethanol, 2ml chloroform, 4ml ether or 30-50ml almond oil and olive oil, and it is also soluble in dilute acid .

Scientific Research Applications

  • Quaternary Ammonium Compounds (QACs) :

    • Antibacterial properties : Studies have shown that QACs, such as benzalkonium chloride, are used as broad-spectrum antimicrobials for disinfecting surfaces in clinical and industrial settings. Research has explored the relationship between biocide use and bacterial resistance in community settings, indicating that exposure to antibacterial-containing products may exert selective pressure resulting in co-selection of genes encoding reduced susceptibility for both biocides and antibiotics (Carson et al., 2008).
  • Benzocaine and Benzoyl Peroxide in Acne Treatment :

    • Irritation potential : Comparative studies on topical acne products containing benzoyl peroxide (like BenzaClin and Duac) have been conducted to assess their irritation potential, revealing moderate irritation compared to controls (Dosik & Vamvakias, 2008).
  • Benzoporphyrin in Photodynamic Therapy :

    • Tumor treatment : Benzoporphyrin derivative monoacid (BPD) is undergoing clinical trials for treating cutaneous malignancies and shows promise in photodynamic treatment of choroidal melanomas (Schmidt-Erfurth et al., 1994).
  • Genotoxic Effects of Benzalkonium Chloride :

    • DNA damage in cells : Studies on benzalkonium chloride (BAC) have demonstrated its genotoxic effects in mammalian and plant cells at environmentally relevant concentrations, suggesting potential genetic damage in exposed organisms (Ferk et al., 2007).
  • Benzocaine-associated Methemoglobinemia :

    • Health risks : Research has reported cases of benzocaine-associated methemoglobinemia, a condition where hemoglobin cannot bind and deliver oxygen normally, indicating potential risks associated with benzocaine use (Kuschner et al., 2000).
  • Antiseptic Resistance in Bacteria :

    • Genes conferring resistance : The presence of antiseptic resistance genes, such as qacE and qacΔE1, in clinical isolates of bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, highlights concerns about resistance to quaternary ammonium compound antiseptics (Mahzounieh et al., 2014).

Future Directions

The FDA has urged manufacturers that they should stop marketing OTC oral drug products for treating teething in infants and children younger than 2 years. If companies do not comply, the FDA will take action to remove these products from the market . Furthermore, highlighting the biological potential of benzocaine and its analogues shall open-up new dimensions of future research to design more potent analogues .

Biochemical Analysis

Biochemical Properties

Benzacine interacts with various enzymes, proteins, and other biomolecules. Electrophilic and nucleophilic reactions of this compound are common procedures to construct a library of this compound derivatives, which have promising features that could be correlated with their biological activities .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has two likely binding sites in the pore characterized by nonspecific, hydrophobic interactions: one just above the activation gate, and one at the entrance to the lateral lipid-filled fenestrations .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and has effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-hydroxy-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19(2)13-14-22-17(20)18(21,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,21H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEPKUNNPRRSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71-79-4 (hydrochloride)
Record name Benzacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40242508
Record name Benzacine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

968-46-7
Record name 2-(Dimethylamino)ethyl α-hydroxy-α-phenylbenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=968-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzacine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethyl phenylglycolate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEANOL BENZILATE
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Synthesis routes and methods

Procedure details

0.24 g (0.802 mmol) of o-(2-dimethylaminoethyl)benzilic acid shown below was obtained as a faint yellow solid from 0.31 g (1.0 mmol) of methyl o-(2-dimethylaminoethyl)benzilate in the same manner as in Production Example 2 (4). ##STR24## Its spectroscopic data are as follows: 1H-NMR (CDCl3) δ (ppm) : 2.87 (6H, s), 3.09 (2H, t, J=4.8 Hz), 3.51 (2H, t, J=4.8 Hz), 7.21~7.30 (6H, m), 7.50~7.54 (4H, m).
Name
o-(2-dimethylaminoethyl)benzilic acid
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
methyl o-(2-dimethylaminoethyl)benzilate
Quantity
0.31 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 2 ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any analytical methods developed specifically for quantifying benzacine?

A2: Yes, several analytical methods have been developed for the determination of this compound in medicinal preparations. These include photoelectrocolorimetric methods [, ], photocolorimetric methods [, ], and methods utilizing ion exchange resin N-O [, ].

Q2: Has this compound been studied for its effects on the liver?

A3: While limited, there is research examining the impact of this compound on liver function. One study compared the effects of this compound and atropine on the exocrine function of the liver []. Further research is needed to fully elucidate the interactions between this compound and the liver.

Q3: How does this compound affect the gallbladder?

A4: this compound has been studied for its effects on gallbladder motility, particularly in the context of chronic cholecystitis. Research suggests that it may influence the contractile activity of the gallbladder [, ].

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